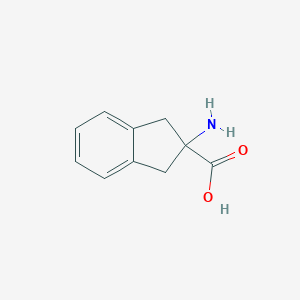

2-Amino-2-indancarboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amino acids and derivatives similar to 2-amino-2-indancarboxylic acid involves stereoselective synthetic sequences and enantiodivergent approaches. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through such methodologies, highlighting the intricacies of synthesizing rigid beta-peptides and the role of structural units in promoting molecular rigidity (Izquierdo et al., 2005). These synthesis strategies are crucial for incorporating amino acids into peptides with high rigidity and defined structures.

Molecular Structure Analysis

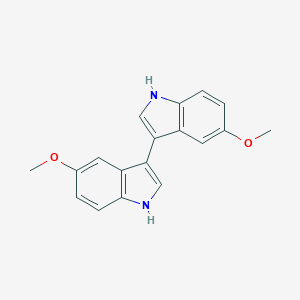

The molecular structure and dynamics of related compounds, such as 2-aminopyridine-3-carboxylic acid, have been studied using techniques like X-ray diffraction and inelastic neutron scattering (Pawlukojć et al., 2007). These studies provide insights into the strong intramolecular hydrogen bonds and conformational equilibria influencing the rigidity and structural stability of the molecules, which are critical for understanding the behavior of 2-amino-2-indancarboxylic acid derivatives.

Chemical Reactions and Properties

Amino acids like 2-amino-2-indancarboxylic acid participate in various chemical reactions, including carbocarboxylation reactions that utilize both the alkyl and carboxyl components, offering a sustainable approach to synthesizing valuable derivatives (Liao et al., 2021). These reactions highlight the compound's versatility and potential in organic synthesis and pharmaceutical applications.

Physical Properties Analysis

The physical properties of amino acid derivatives, including solubility, melting points, and crystalline structure, are pivotal for their application in material science and biochemistry. Investigations into the molecular structure of related compounds provide valuable data for predicting the behavior of 2-amino-2-indancarboxylic acid in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties of 2-amino-2-indancarboxylic acid derivatives, such as reactivity with other chemical groups, stability under different conditions, and ability to form specific structures like beta-peptides, are fundamental to their application in designing novel materials and therapeutics. Research on derivatized amino acids and their incorporation into peptides underscores the importance of understanding these properties for peptide synthesis and the development of peptide-based drugs (Clive et al., 2003).

Wissenschaftliche Forschungsanwendungen

Capillary Zone Electrophoresis for Amino Acids : Kuhr and Yeung (1988) explored the use of capillary zone electrophoresis (CZE) combined with laser-induced fluorescence spectroscopy for detecting amino acids, which are crucial in biological chemistry but often lack analytically useful physical properties. This technique is significant for analyzing small samples, such as picomolar quantities of amino acids in protein sequencing or brain extracellular fluid (Kuhr & Yeung, 1988).

Therapeutic Applications of Excitatory Amino Acid Antagonists : Meldrum (1985) reviewed the potential therapeutic uses of antagonists of excitatory amino acid neurotransmitters, like glutamate and aspartate, in neurology and psychiatry. The study highlighted their relevance in treating epilepsy, motor system disorders, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).

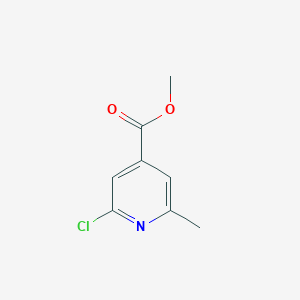

Synthesis of Bioactive Amides : Meyer (2004) discussed the synthesis of heterocyclic carboxylic acids, including rare and unnatural p-amino acids, for creating libraries of biologically active compounds. This is particularly important in the context of combinatorial chemistry and high-throughput screening (Meyer, 2004).

Link between TCA Cycle and Amino Acid Biosynthesis : Araújo et al. (2014) demonstrated the crucial role of the tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate in modulating the flux from 2-oxoglutarate to amino acid metabolism. This finding is significant for understanding the biochemical processes involving glucosinolate, flavonoid, alkaloid metabolism, and amino acid metabolism (Araújo et al., 2014).

Metal-Organic Frameworks in Catalysis and Medicine : Deng et al. (2020) synthesized two Co(II)-containing metal-organic frameworks, highlighting the use of amino-functionalized pores in catalytic reactions and their potential in inhibiting scar tissue hyperplasia (Deng et al., 2020).

Role in Material Science and Biochemistry : Toniolo et al. (1998) discussed the application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid in peptides as an inducer for β-turn and 310/α-helix structures, and as a probe in electron spin resonance and fluorescence quenching studies (Toniolo et al., 1998).

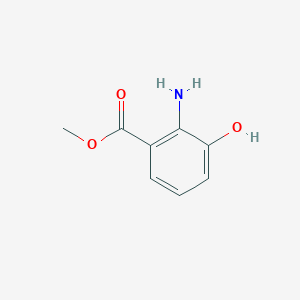

Synthesis of Anthranilic Acid Derivatives : Culf et al. (2015) described a one-pot synthesis method for fluorescent o-aminobenzoates and related compounds, demonstrating the versatility of amino acids in organic synthesis (Culf et al., 2015).

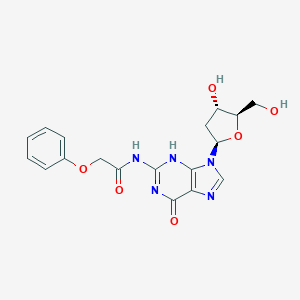

LNA/DNA Hybrids for Biomedical Applications : Astakhova and Wengel (2014) explored the incorporation of 2'-amino-LNA nucleotides into LNA/DNA hybrids, demonstrating their usefulness in detecting DNA and RNA targets, and potential in diagnostics and therapeutics (Astakhova & Wengel, 2014).

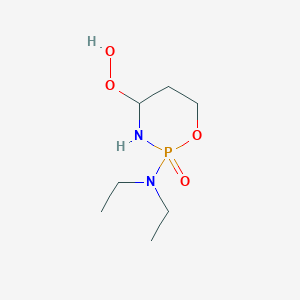

Peptide Synthesis : Hsieh et al. (1998) utilized dihydropyran-2-carboxylic acid as a linker in the solid-phase synthesis of peptide alcohols, highlighting the critical role of such compounds in peptide chemistry (Hsieh et al., 1998).

Insulin Resistance and Diabetes Study : Palmer et al. (2015) conducted a metabolomic profiling study, revealing distinct patterns in amino acids associated with insulin resistance and conversion to type 2 diabetes (Palmer et al., 2015).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

2-amino-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-10(9(12)13)5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFXIWMAQOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290762 | |

| Record name | 2-Amino-2-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-indancarboxylic acid | |

CAS RN |

27473-62-7 | |

| Record name | 27473-62-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-indancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

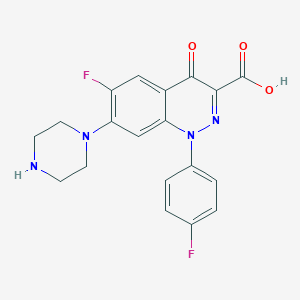

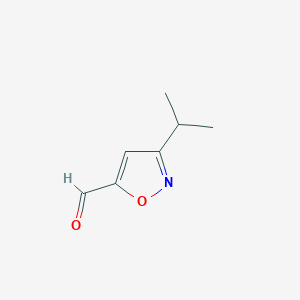

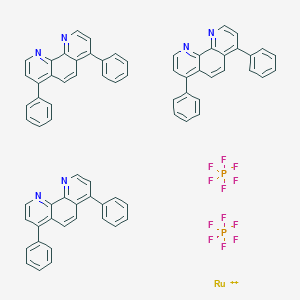

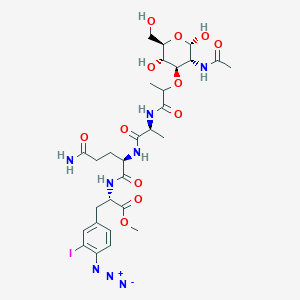

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)